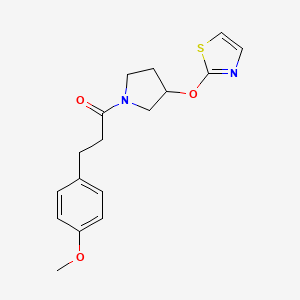
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MT-45, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as part of a research project to develop new analgesics, but it was never approved for medical use. Despite this, MT-45 has emerged as a popular recreational drug in some parts of the world, leading to concerns about its safety and potential for harm.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The utility of compounds with thiazole and pyrrolidine motifs is well-documented in the synthesis of heterocyclic compounds. For example, compounds with methoxyphenyl and thiazolyl moieties have been used as precursors in the synthesis of diverse heterocycles. These processes often involve cyclocondensation reactions, highlighting the role of these compounds in constructing complex molecular architectures with potential pharmaceutical applications (Mahata et al., 2003).
Corrosion Inhibition
Thiazole-based compounds, especially those with methoxyphenyl groups, have demonstrated efficacy as corrosion inhibitors for metals. Studies on similar structures have shown that they can effectively protect metal surfaces from corrosion in acidic environments, with their efficiency improving with concentration. This application is crucial in industrial settings where metal longevity is a concern (Chaitra et al., 2016).
Molecular Docking and Quantum Calculations
Research involving similar compounds has employed molecular docking and quantum chemical calculations to explore their biological activities. This approach provides insights into the interaction mechanisms of these compounds with biological targets, potentially guiding the development of new therapeutic agents (Viji et al., 2020).
Antimicrobial and Anticancer Activities
The introduction of methoxyphenyl and thiazolyl groups into compounds has been associated with significant antimicrobial and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to possess enhanced antioxidant activity and exhibit promising anticancer properties against various cell lines, indicating the potential for developing new chemotherapeutic agents (Tumosienė et al., 2020).
Synthesis of Polysubstituted Pyrroles
Compounds with methoxyphenyl and thiazolyl substituents have been utilized in the synthesis of polysubstituted pyrroles, employing green chemistry principles. Such synthetic routes emphasize the importance of these compounds in developing environmentally benign synthetic methodologies, leading to products with potential pharmaceutical and material science applications (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-5-2-13(3-6-14)4-7-16(20)19-10-8-15(12-19)22-17-18-9-11-23-17/h2-3,5-6,9,11,15H,4,7-8,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVJMBWBDUKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

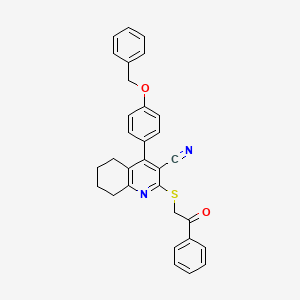
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
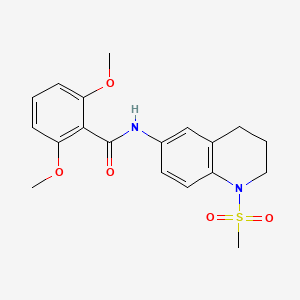
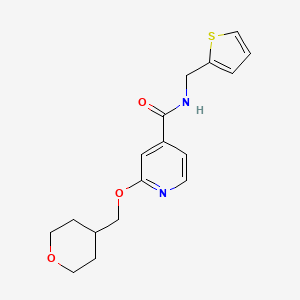
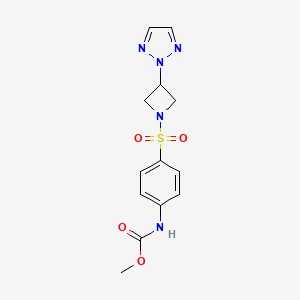
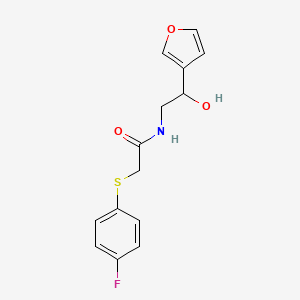
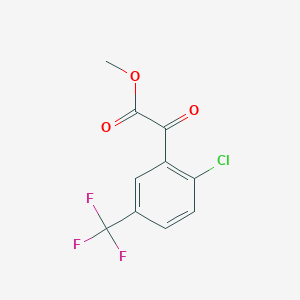
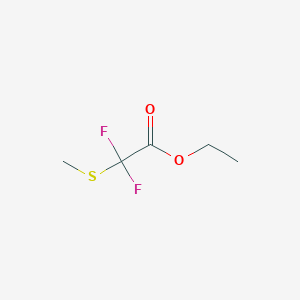

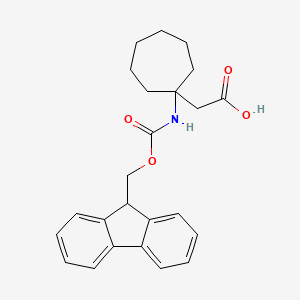
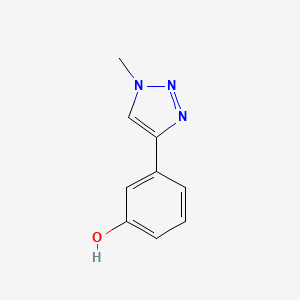

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)